molecular formula C5H4FNO B1302969 2-Fluoro-5-hydroxypyridine CAS No. 55758-32-2

2-Fluoro-5-hydroxypyridine

Cat. No.: B1302969
CAS No.: 55758-32-2
M. Wt: 113.09 g/mol
InChI Key: HTRLNWYWOKWCLV-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxypyridine is a fluorinated pyridine derivative with the molecular formula C5H4FNO. This compound is characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the fifth position on the pyridine ring. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-hydroxypyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been used in the synthesis of 5-fluoro-2-hydroxy-3-nitropyridine and other halogenated pyrimidine compounds . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and participate in nucleophilic substitution reactions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes and proteins, either inhibiting or activating their activity. For instance, the compound has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to changes in gene expression and cellular function . Additionally, this compound can participate in nucleophilic substitution reactions, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites. For example, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides, leading to changes in nucleotide levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydroxypyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoropyridine with hydroxylating agents under controlled conditions. For example, 2-fluoropyridine can be treated with a hydroxylating agent such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

2-Fluoro-5-hydroxypyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it valuable for specific applications where these properties are advantageous .

Biological Activity

2-Fluoro-5-hydroxypyridine is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, cellular effects, and implications in drug design, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H4FNOC_5H_4FNO with a molecular weight of 115.09 g/mol. The presence of the fluorine atom significantly alters its chemical behavior compared to non-fluorinated analogs, affecting its reactivity and biological interactions.

Target Interactions

This compound interacts with various biological targets, including enzymes and proteins, influencing their activity. The electron-withdrawing nature of the fluorine atom enhances the compound's ability to act as a bioisostere for certain substrates, which can lead to altered enzymatic processes similar to those observed with other fluorinated compounds like 5-fluorouracil (5-FU) .

Biochemical Pathways

The compound is involved in multiple biochemical pathways, particularly in the synthesis of fluorinated derivatives. It has been shown to modulate the activity of kinases and phosphatases, affecting signal transduction pathways and gene expression related to metabolic processes .

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on cell proliferation and metabolism. For instance, studies have indicated that it can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests a potent anti-cancer potential that warrants further investigation.

Dosage Dependency

The biological effects of this compound are dose-dependent. At lower concentrations, it may enhance metabolic activities, while higher doses can lead to cytotoxic effects and organ toxicity . This duality highlights the importance of dosage in therapeutic applications.

Synthesis and Biological Activity

Research has shown that this compound can be synthesized through various methods, including nucleophilic aromatic substitution reactions. These synthetic strategies enable the creation of complex molecules with potential therapeutic applications .

A notable study demonstrated that derivatives of this compound could inhibit DNA synthesis by interfering with thymidylate synthase activity, a critical enzyme for DNA replication . This mechanism is similar to that of well-known chemotherapeutic agents, indicating potential applications in cancer therapy.

Metabolism and Toxicity

Metabolic studies indicate that this compound is processed through specific pathways involving nucleotide synthesis and degradation. Its interaction with enzymes involved in these pathways can lead to alterations in nucleotide levels within cells, impacting overall cellular metabolism .

Toxicity assessments have revealed that while the compound exhibits promising biological activity at therapeutic doses, higher concentrations can result in adverse effects such as cellular damage. This necessitates careful evaluation in preclinical models .

Summary Table of Biological Activities

Activity Observation Reference
Cell Proliferation InhibitionIC50 values in nanomolar range against L1210 cells
Enzyme InteractionModulates activity of kinases/phosphatases
Metabolic Pathway InfluenceAlters nucleotide synthesis/degradation
ToxicityDose-dependent adverse effects observed

Properties

IUPAC Name

6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5-2-1-4(8)3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRLNWYWOKWCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376742
Record name 2-Fluoro-5-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55758-32-2
Record name 2-Fluoro-5-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoropyridin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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